N-(2-Chlorophenyl)benzamide

Overview

Description

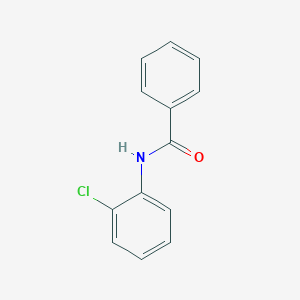

N-(2-Chlorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-chlorophenyl ring

Mechanism of Action

Target of Action

N-(2-Chlorophenyl)benzamide, like other benzamide derivatives, is believed to interact with multiple receptors Benzamides and their derivatives have been found in many important synthetic drug molecules, indicating their potential for high-affinity binding to multiple receptors .

Mode of Action

It’s known that benzamides and their derivatives can interact with their targets through hydrogen bonding, given the presence of the amide functional group . This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Benzamide derivatives have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with and affect multiple biochemical pathways.

Pharmacokinetics

Some benzamide derivatives have shown satisfactory pharmacokinetic properties . The presence of the amide group could potentially influence the compound’s bioavailability, as amides are known to form hydrogen bonds, which can impact absorption and distribution .

Result of Action

The wide range of biological activities associated with benzamide derivatives suggests that they can have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of benzamides can be influenced by factors such as temperature and the presence of a catalyst . .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chlorophenyl)benzamide can be synthesized through the reaction of 2-chloroaniline with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The amide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

Substitution: Products depend on the substituent introduced.

Oxidation: Carboxylic acids.

Reduction: Amines.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(2-Chlorophenyl)benzamide has been investigated for various biological activities:

- Antimicrobial Properties : Research indicates that derivatives of benzamides, including this compound, exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The compound's structure allows it to interact effectively with bacterial enzymes or membranes.

- Anticancer Activity : Studies have shown that benzamide derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). These studies highlight the potential of such compounds as novel anticancer agents .

- Anti-inflammatory Effects : Some derivatives of benzamides are noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit specific inflammatory pathways. This makes them candidates for further development in treating inflammatory diseases .

Case Studies

- Cytotoxicity Evaluation : A recent study evaluated the cytotoxicity of various benzamide derivatives against multiple cancer cell lines. Among these, certain derivatives exhibited IC values significantly lower than standard chemotherapeutic agents like cisplatin, indicating enhanced potency .

- Antimicrobial Screening : Another investigation assessed a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides for their antimicrobial activity. Results showed that some compounds had comparable or superior efficacy to established antibiotics such as isoniazid and ciprofloxacin .

Data Table: Biological Activities of this compound Derivatives

Comparison with Similar Compounds

N-(2-Chlorophenyl)benzamide can be compared with other similar compounds, such as:

- 2-Chloro-N-phenylbenzamide

- N-(2,3-Dichlorophenyl)benzamide

- N-(3,4-Dichlorophenyl)benzamide

- 2-Chloro-N-(2-chlorophenyl)benzamide

These compounds share similar structural features but differ in the number and position of chlorine atoms on the phenyl ring. The presence of additional chlorine atoms can influence the compound’s reactivity, solubility, and biological activity. This compound is unique due to its specific substitution pattern, which can affect its interactions with molecular targets and its overall properties.

Biological Activity

N-(2-Chlorophenyl)benzamide, a compound with the chemical formula CHClNO, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenyl group attached to a benzamide moiety. The structural formula is represented as follows:

- Chemical Name : this compound

- Molecular Formula : CHClNO

- CAS Number : 13918

The compound exhibits distinct conformational properties, with the N—H and C=O bonds being in a trans configuration relative to each other, which influences its biological interactions and activities .

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated superior cytotoxic activity against breast cancer cell line MDA-MB-231 compared to standard chemotherapeutics like cisplatin . This suggests that this compound could potentially serve as a lead compound for developing new anticancer agents.

Antimicrobial and Insecticidal Properties

This compound has also been evaluated for its antimicrobial properties. In bioassays, it exhibited moderate to high inhibitory effects against several fungal strains. For example, compounds with similar structures showed inhibition rates ranging from 37.5% to 54.4% against pathogens like Botrytis cinerea and Fusarium graminearum, highlighting its potential as an antifungal agent .

Moreover, the compound has been incorporated into pesticide formulations as a synergist to enhance insecticidal activity. Studies have shown significant larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound. The lethal concentration (LC) for zebrafish embryos was determined to be 0.39 mg/L, categorizing it as a high-toxicity compound. This finding underscores the importance of careful evaluation in developmental toxicity studies when considering this compound for therapeutic applications .

Case Studies

-

Cytotoxicity in Cancer Research :

A study synthesized various benzamide derivatives and evaluated their cytotoxic effects on MDA-MB-231 cells using MTT assays. Among these derivatives, one compound exhibited an IC value significantly lower than that of cisplatin, indicating enhanced potency against breast cancer cells . -

Insecticidal Activity :

A series of benzamides were tested for their insecticidal properties against agricultural pests. The results indicated that certain derivatives showed over 70% efficacy in larvicidal assays, suggesting that modifications in the benzamide structure could lead to improved pest control agents .

Summary Table of Biological Activities

Properties

IUPAC Name |

N-(2-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZRWUSAQSKAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144520 | |

| Record name | Benzamide, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788481 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1020-39-9 | |

| Record name | N-(2-Chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chlorophenyl)benzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of N-(2-Chlorophenyl)benzamide?

A1: this compound consists of a benzamide core structure, with a chlorine atom substituted at the ortho position of the aniline ring. [] You can visualize it as a benzene ring (benzoyl) attached to an amide group (-NHCO-), which is further linked to another benzene ring (aniline) possessing a chlorine atom at the second position. []

Q2: How does the structure of this compound influence its crystal packing?

A2: The crystal structures of this compound and its derivatives often exhibit intermolecular hydrogen bonding. N-H⋯O hydrogen bonds frequently link the molecules into chains or other patterns. [, , , , , , , , , , ] The specific arrangement and directionality of these hydrogen bonds contribute to the overall packing arrangement within the crystal lattice.

Q3: How do structural variations within the benzamide family affect their crystal structures?

A3: Introducing substituents, such as chlorine or methyl groups, at different positions on the benzoyl or aniline rings can significantly impact the crystal packing. [, , , , , , , , , , , , , , ] These modifications alter the electronic properties and steric hindrance of the molecules, leading to different dihedral angles between the rings and variations in hydrogen bonding patterns.

Q4: Has this compound been used in any synthetic applications?

A4: Yes, this compound, even with its lower reactivity compared to its bromo and iodo counterparts, has proven useful in synthesizing 2-substituted benzoxazoles. [] This reaction utilizes a copper catalyst with methyl 2-methoxybenzoate as the ligand and proceeds through an intramolecular coupling cyclization. []

Q5: Are there alternative synthetic routes to benzoxazoles from similar starting materials?

A5: Research indicates that benzoxazoles can also be synthesized directly from primary amides reacting with ortho-dihalobenzenes in a single step. [] This approach offers a potentially more streamlined synthetic route compared to using this compound as an intermediate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.